Allosamidin
Overview
Description
Allosamidin is a small molecule that exhibits extremely potent inhibitory activity against chitinases from a number of sources, particularly from Candida albicans . It can be utilized as a potent antifungal agent .
Synthesis Analysis
The synthesis of Allosamidin and its analogues has been described by Huang et al. They obtained Allosamidin by iterative glycosylation reactions, catalytic hydrogenation, acetylation, and deacetylation .Molecular Structure Analysis
Allosamidin has a chemical formula of C25H42N4O14 . Its average weight is 622.6194 and its monoisotopic mass is 622.269752072 .Chemical Reactions Analysis
Allosamidin is known to bind to the catalytic centers of all family 18 chitinases and inhibit their enzymatic activity . It has been used as a chitinase inhibitor to investigate the physiological roles of chitinases in a variety of organisms .Physical And Chemical Properties Analysis
Allosamidin is a small molecule with a chemical formula of C25H42N4O14 . Its average weight is 622.6194 and its monoisotopic mass is 622.269775 .Scientific Research Applications
Chitinase Inhibition and Physiological Role Studies
Allosamidins are known for their ability to inhibit the activity of family 18 chitinases. They bind to the catalytic centers of these enzymes, making them useful in studying the physiological roles of chitinases in various organisms. This property has been widely explored to understand the function of chitinases in different biological processes and organisms (Sakuda et al., 2013).
Anti-Asthmatic and Chitinase-Production Promoting Activities
Allosamidins have demonstrated unique biological activities, such as anti-asthmatic activity in mammals. They also promote chitinase production in allosamidin-producing Streptomyces, indicating a role in microbial physiology and potentially in environmental interactions (Sakuda et al., 2013).
Insecticidal and Antifungal Activities
The insecticidal and antifungal properties of allosamidins are noteworthy. These activities make them potential agents for controlling pests and fungal infections, offering an eco-friendly alternative to traditional pesticides and fungicides (Huang & Huang, 2019).
Interaction with Human Macrophage Chitinase
Allosamidin's interaction with human macrophage chitinase has been elucidated through structural studies. Understanding this interaction is crucial for designing specific allosamidin derivatives for therapeutic applications, such as treating asthma or other inflammatory conditions (Rao et al., 2003).
Synthesis and Structural Analysis
The synthesis of allosamidin and its derivatives has been a significant area of study. Understanding the chemical structure and synthesis pathways of allosamidin is vital for its application in biological studies and potential therapeutic uses (Huang & Shu, 2012).
Future Directions
While Allosamidin has shown potential as a chitinase inhibitor, more research is needed to fully understand its biological activities and potential applications. It has been used to investigate the physiological roles of chitinases in a variety of organisms , and future studies may continue to explore these roles and the potential therapeutic uses of Allosamidin.
properties
IUPAC Name |
N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFWDBQGOKNZ-XYUDZHFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@H]4[C@@H]([C@H]3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N4O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883122 | |
Record name | Allosamidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allosamidin | |
CAS RN |
103782-08-7 | |
Record name | Allosamidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103782087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allosamidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Allosamidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOSAMIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UDJ46528K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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